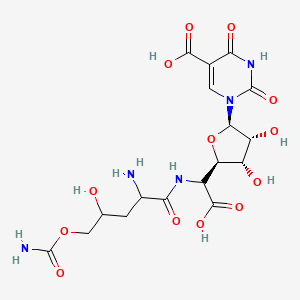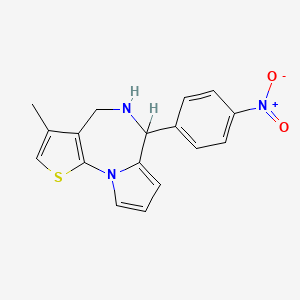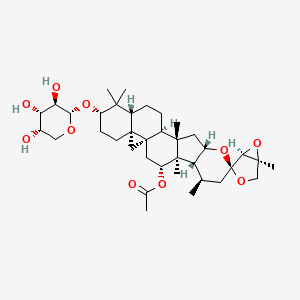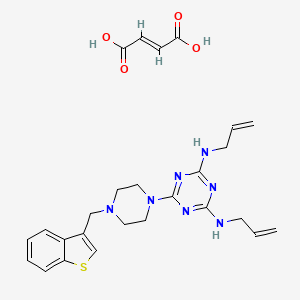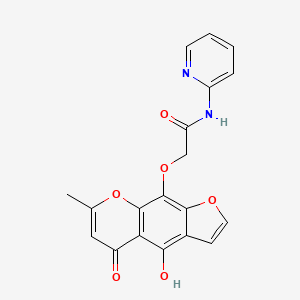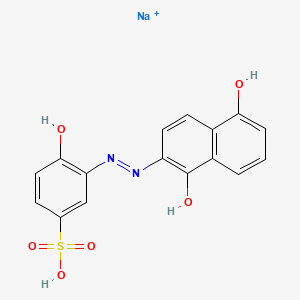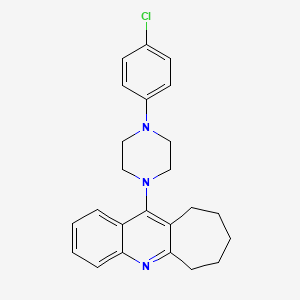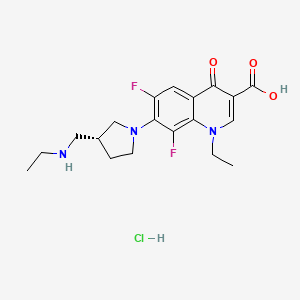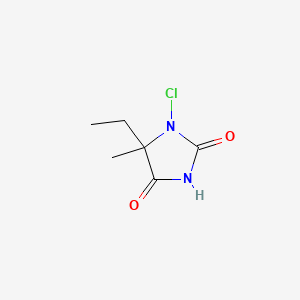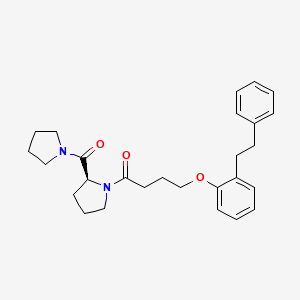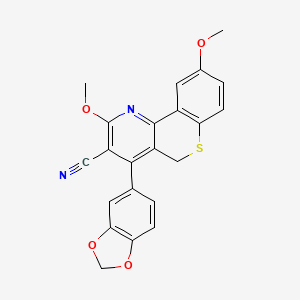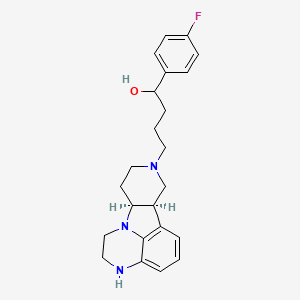
Lumateperone metabolite M565
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumateperone metabolite M565 is a significant compound derived from lumateperone, an atypical antipsychotic medication used primarily for the treatment of schizophrenia and bipolar depression. Lumateperone itself is known for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmission . Metabolite M565 is one of the primary active metabolites formed during the metabolism of lumateperone in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lumateperone and its metabolites involves multiple steps. One of the key intermediates in the synthesis of lumateperone is a tetracyclic compound formed through a Fischer indole synthesis. This involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . The synthesis of lumateperone metabolite M565 specifically involves the reduction of the carbonyl side chain of lumateperone by ketone reductase .
Industrial Production Methods
Industrial production of lumateperone and its metabolites, including M565, typically involves large-scale chemical synthesis using commercially available starting materials. The process is optimized for efficiency and scalability, ensuring that the final product meets the required purity and quality standards .
Chemical Reactions Analysis
Types of Reactions
Lumateperone metabolite M565 undergoes several types of chemical reactions, including:
Oxidation: The carbonyl side chain of lumateperone is reduced to form the primary active metabolite M565.
Reduction: The reduction of the carbonyl group is a key step in the formation of M565.
Substitution: Various substitution reactions are involved in the synthesis of lumateperone and its metabolites.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ketone reductase: Used for the reduction of the carbonyl side chain.
Ethyl 4-oxopiperidine-1-carboxylate: Used in the Fischer indole synthesis.
Trifluoroacetic acid: Used in various steps of the synthesis.
Major Products Formed
The major product formed from the reduction of lumateperone is the active metabolite M565, which retains the pharmacological activity of the parent compound .
Scientific Research Applications
Lumateperone metabolite M565 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lumateperone metabolite M565 involves the modulation of neurotransmitter systems, similar to its parent compound. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D2 receptors, and also inhibits the serotonin transporter (SERT) . These actions contribute to its antipsychotic and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lumateperone metabolite M565 include:
Aripiprazole: Another atypical antipsychotic with a different receptor binding profile.
Paliperidone: A metabolite of risperidone with similar therapeutic effects.
Clozapine: An atypical antipsychotic with a unique receptor binding profile and therapeutic effects.
Uniqueness
This compound is unique due to its specific receptor binding profile and its ability to modulate multiple neurotransmitter systems simultaneously. This contributes to its favorable safety and tolerability profile compared to other antipsychotics .
Properties
CAS No. |
1469777-40-9 |
|---|---|
Molecular Formula |
C23H28FN3O |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-ol |
InChI |
InChI=1S/C23H28FN3O/c24-17-8-6-16(7-9-17)22(28)5-2-12-26-13-10-21-19(15-26)18-3-1-4-20-23(18)27(21)14-11-25-20/h1,3-4,6-9,19,21-22,25,28H,2,5,10-15H2/t19-,21-,22?/m0/s1 |
InChI Key |
NUJKRFFWQXVMAM-QUCQDJGISA-N |
Isomeric SMILES |
C1CN(C[C@@H]2[C@H]1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O |
Canonical SMILES |
C1CN(CC2C1N3CCNC4=CC=CC2=C43)CCCC(C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



